molecular formula C20H23ClN4O2 B3016498 N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034379-49-0

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B3016498
CAS No.: 2034379-49-0
M. Wt: 386.88
InChI Key: DMQSWBYXNMHVMW-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-methylphenyl group on one amide nitrogen and a (1-(pyridin-3-yl)piperidin-4-yl)methyl substituent on the other. Its design incorporates a pyridinyl-piperidine moiety, which may enhance solubility and binding affinity to biological targets due to the aromatic pyridine ring and the piperidine scaffold’s conformational flexibility .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSWBYXNMHVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a comparative analysis of structurally related analogs, grouped by functional and structural similarities:

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from share the N1-(4-chlorophenyl)oxalamide core but differ in substituents on the second nitrogen:

  • Compound 13: Features a thiazole-piperidine-acetyl group. Exhibits moderate yield (36%) and high HPLC purity (90%). LC-MS: m/z 479.12 (M+H+). Notably, the thiazole ring may enhance antiviral activity by mimicking peptide motifs critical for HIV entry inhibition .
  • Compound 15: Contains a pyrrolidine-thiazole-ethanol group. Higher yield (53%) and HPLC purity (95%) suggest improved synthetic efficiency. LC-MS: m/z 423.27 (M+H+) .

Key Structural Insights :

  • The 4-chlorophenyl group is conserved, likely essential for target engagement.
  • Thiazole and pyrrolidine moieties influence solubility and stereochemical complexity (e.g., compound 14 is a 1:1 diastereomer mixture).
Cytochrome P450 4F11/SCD1 Inhibitors

From :

  • Compound 29 (N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Shares the 3-chloro-4-methylphenyl group with the target compound but substitutes the pyridinyl-piperidine group with a 4-methoxyphenethyl chain.
    • Activity : Targets stearoyl-CoA desaturase (SCD1), a metabolic enzyme.
    • Synthetic Yield : 64% (compound 28) vs. unspecified for compound 28.
    • NMR Data : Aromatic protons in compound 29’s methoxyphenyl group resonate at δ 6.83–7.16, distinct from pyridine-related shifts (e.g., δ 8.35 in compound 13) .

Comparison :

  • The pyridinyl-piperidine group in the target compound may confer stronger basicity and improved blood-brain barrier penetration compared to compound 29’s phenethyl chain.
Umami Flavor Compounds

and highlight oxalamides as flavor enhancers:

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
    • Application : Potent umami agonist (FEMA 4233).
    • Metabolism : Resists amide hydrolysis in hepatocytes, suggesting metabolic stability .
  • Compound 4231 () : N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Structural similarity to S336 but with a methylbenzyl group .

Key Difference :

  • Flavor-oriented oxalamides prioritize aromatic methoxy/benzyl groups, whereas the target compound’s chloro-methylphenyl and pyridinyl-piperidine groups suggest a pharmacological focus.
Metabolic Stability

Critical Insights

  • Structural-Activity Relationships :
    • The 3-chloro-4-methylphenyl group (common in compounds 29 and the target) may enhance hydrophobic interactions in enzyme binding.
    • Pyridine-containing substituents (e.g., in S336 and the target compound) improve solubility and metabolic stability compared to purely aliphatic chains.
  • Synthetic Challenges :
    • Piperidine and pyrrolidine rings introduce stereochemical complexity, as seen in compounds 14–15 (), requiring advanced purification techniques .
  • Application Divergence: Minor structural changes drastically shift functionality (e.g., antiviral vs. flavor agents), underscoring the oxalamide scaffold’s versatility.

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